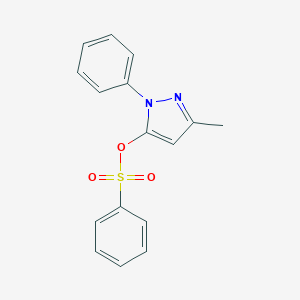![molecular formula C27H21NO5S B281738 Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as PSF-Et, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of naphthofurans and has a unique chemical structure that makes it a promising candidate for various research studies.
Mecanismo De Acción
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. For example, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can induce apoptosis in cancer cells and prevent their growth. Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins by binding to specific sites on these proteins and preventing their aggregation.
Biochemical and Physiological Effects:
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to have both biochemical and physiological effects on the body. Biochemically, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate inhibits the activity of specific enzymes and proteins, as discussed above. Physiologically, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been found to induce apoptosis in cancer cells, prevent the aggregation of amyloid-beta and alpha-synuclein proteins, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate for lab experiments is its high purity and quality, which ensures reproducibility and accuracy of results. Additionally, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has a unique chemical structure that makes it a promising candidate for various research studies. However, one limitation of Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is its relatively high cost compared to other compounds used in research studies.
Direcciones Futuras
There are several future directions for research on Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of new Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate derivatives that can target specific proteins and enzymes with greater specificity and potency. Another area of interest is the investigation of the potential therapeutic applications of Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate on the body and its potential toxicity.
Métodos De Síntesis
The synthesis of Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-hydroxy-1,4-naphthoquinone with phenylsulfonyl chloride and triethylamine, followed by the addition of ethyl 3-bromobenzoate and palladium acetate. The resulting compound is then purified using column chromatography and recrystallization. This synthesis method yields a high-quality product with a purity of over 95%.
Aplicaciones Científicas De Investigación
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has shown potential applications in various scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Additionally, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been used as a tool in drug discovery studies to identify new compounds that can target specific proteins and enzymes.
Propiedades
Fórmula molecular |
C27H21NO5S |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
ethyl 5-(benzenesulfonamido)-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H21NO5S/c1-2-32-27(29)24-22-17-23(28-34(30,31)19-13-7-4-8-14-19)20-15-9-10-16-21(20)26(22)33-25(24)18-11-5-3-6-12-18/h3-17,28H,2H2,1H3 |
Clave InChI |
PJKPENUAVCBHSN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)



![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)